molecular formula C24H31N3O3 B5441430 N~4~-[4-(benzyloxy)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide

N~4~-[4-(benzyloxy)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide

Cat. No.: B5441430
M. Wt: 409.5 g/mol
InChI Key: IKPMLEXNNXBXNM-UHFFFAOYSA-N
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Description

N~4~-[4-(benzyloxy)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is a complex organic compound with a unique structure that includes a piperidine ring substituted with benzyloxy and diethyl groups

Properties

IUPAC Name

1-N,1-N-diethyl-4-N-(4-phenylmethoxyphenyl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-3-26(4-2)24(29)27-16-14-20(15-17-27)23(28)25-21-10-12-22(13-11-21)30-18-19-8-6-5-7-9-19/h5-13,20H,3-4,14-18H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPMLEXNNXBXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[4-(benzyloxy)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced by reacting phenol with benzyl chloride in the presence of a base such as potassium carbonate.

    Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving diethylamine and a suitable diacid chloride.

    Coupling Reaction: The final step involves coupling the benzyloxy-substituted phenyl group with the piperidine ring using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N~4~-[4-(benzyloxy)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The carbonyl groups in the piperidine ring can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO~3~) for nitration or bromine (Br~2~) for bromination.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

N~4~-[4-(benzyloxy)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N4-[4-(benzyloxy)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N~4~-[4-(benzyloxy)phenyl]-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide: Similar structure but with dimethyl groups instead of diethyl groups.

    N~4~-[4-(benzyloxy)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxylate: Similar structure but with ester groups instead of amide groups.

Uniqueness

N~4~-[4-(benzyloxy)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

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